Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H15ClN2O2S and its molecular weight is 310.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Fluorescence Properties
Researchers have developed a method for synthesizing ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,3-dihydroprimidine-5-carboxylate and its fluorescent analogs. These compounds exhibit significant fluorescence activity, with wavelengths of maximum absorption in the UV or visible region, highlighting their potential in fluorescence applications (Al-Masoudi et al., 2015).
Ionic Liquid Mediated Synthesis
Novel chromone-pyrimidine coupled derivatives have been synthesized using an environmentally friendly, ionic liquid-mediated method. This approach offers several advantages, including excellent yields, short reaction times, and mild conditions. The synthesized compounds have shown a range of biological activities, further underscoring the importance of this scaffold in medicinal chemistry (Nikalje et al., 2017).
Antimicrobial and Enzyme Assay
A study involving the synthesis of various tetrahydropyrimidine derivatives has revealed their potent in vitro antifungal and antibacterial properties. Notably, specific compounds have demonstrated significant activity, comparable to standard drugs like miconazole. These findings are supported by enzyme assay and docking studies, suggesting these compounds as promising antimicrobial agents (Tiwari et al., 2018).
Anticancer Activity
The synthesis of an oxygen-bridged tricyclic Biginelli adduct has shown moderate anticancer activity against the MCF-7 human breast cell line. This highlights the potential of tetrahydropyrimidine derivatives in the development of new cancer therapies (Ibrahim et al., 2017).
Molecular Structure and Spectroscopic Characterization
Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate has been synthesized and characterized through X-ray diffraction, FT-IR, 1H, and 13C NMR spectroscopy. Density functional theory calculations have provided insights into its molecular geometry, vibrational frequencies, and NMR chemical shifts, offering a deeper understanding of its properties (Pekparlak et al., 2018).
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIUKFIRRIOZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.